![molecular formula C13H12Cl2N2O2 B13787826 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid CAS No. 874112-29-5](/img/structure/B13787826.png)
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
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Overview
Description
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups. This compound is part of the carbazole family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dichloroaniline with cyclohexanone in the presence of a strong acid can lead to the formation of the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 3-amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies reveal that it possesses activity against a range of bacterial strains, suggesting its potential use in developing new antibiotics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to disease processes. For instance, it has been explored as a potential inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure and fluid balance. This property positions it as a candidate for treating hypertension and related cardiovascular conditions .
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications to the compound's structure enhanced its cytotoxicity significantly compared to the parent compound.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against resistant strains of Staphylococcus aureus. The findings suggested that the compound could serve as a lead molecule for developing new treatments for antibiotic-resistant infections.
Drug Development
The unique properties of this compound make it an attractive candidate for further drug development. Its ability to modulate biological pathways suggests that it could be developed into therapeutics for various diseases beyond cancer and infections.
Research Tool
Given its enzyme inhibition properties, this compound may also serve as a valuable tool in biochemical research for studying enzyme functions and interactions within biological systems.
Mechanism of Action
The mechanism of action of 3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- 3-Amino-8-chloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid
- 3-Amino-6,8-dichloro-1H-carbazole-3-carboxylic acid
Uniqueness
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid is unique due to the presence of both chlorine atoms at the 6 and 8 positions, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties compared to other carbazole derivatives .
Biological Activity
3-Amino-6,8-dichloro-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid (CAS Number: 874112-29-5) is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action.
The chemical structure of this compound features:
- Molecular Formula : C₁₃H₉Cl₂N₃O₂
- Molecular Weight : 300.13 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds derived from the tetrahydrocarbazole scaffold. A notable study synthesized various amide and thioamide derivatives of tetrahydrocarbazoles and evaluated their biological activity against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A596 (lung cancer) cells.
Key Findings :
- Cell Viability : The synthesized compounds exhibited significant cytotoxic activity against the tested cell lines. For instance, certain thioamide compounds showed IC₅₀ values in the low micromolar range.
- Mechanisms of Action :
- DNA Damage Induction : The compounds were found to induce DNA damage in cancer cells, leading to apoptosis.
- Mitochondrial Dysfunction : There was evidence of mitochondrial disruption, which is critical in the apoptotic pathway.
- Inhibition of Angiogenesis : Ex vivo studies indicated that these compounds could inhibit angiogenic processes, which are essential for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the carbazole ring. Modifications at specific positions can enhance or reduce anticancer activity. For example:
- Chloro Substituents : The presence of chlorine atoms at positions 6 and 8 is associated with increased potency against cancer cell lines.
- Amino Group : The amino group at position 3 plays a critical role in enhancing solubility and biological interaction .
Case Studies
-
Study on Thioamide Derivatives :
- Researchers synthesized thioamide derivatives based on the tetrahydrocarbazole framework and assessed their anticancer properties using a battery of assays (MTT assay for viability, flow cytometry for apoptosis).
- Results indicated that specific thioamide derivatives significantly inhibited cell growth and induced apoptosis in MCF-7 cells by activating caspase pathways.
- Evaluation of CRT2 Antagonists :
Summary Table of Biological Activity
Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |
---|---|---|---|
Thioamide A | MCF-7 | 5.2 | DNA Damage Induction |
Thioamide B | HCT116 | 8.7 | Mitochondrial Dysfunction |
Thioamide C | A596 | 6.5 | Apoptosis Activation |
Properties
CAS No. |
874112-29-5 |
---|---|
Molecular Formula |
C13H12Cl2N2O2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
3-amino-6,8-dichloro-1,2,4,9-tetrahydrocarbazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12Cl2N2O2/c14-6-3-7-8-5-13(16,12(18)19)2-1-10(8)17-11(7)9(15)4-6/h3-4,17H,1-2,5,16H2,(H,18,19) |
InChI Key |
LUWPYSQKTUIQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2=C1NC3=C2C=C(C=C3Cl)Cl)(C(=O)O)N |
Origin of Product |
United States |
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